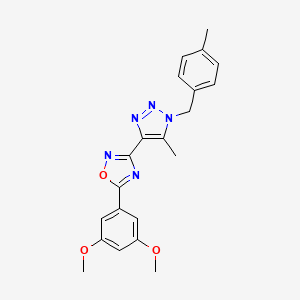

5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl group and at the 5-position with a 3,5-dimethoxyphenyl moiety. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse pharmacological applications, including antimicrobial and anti-inflammatory activities . Structural characterization of such compounds typically employs single-crystal X-ray diffraction (SXRD) using programs like SHELXL for refinement .

Properties

IUPAC Name |

5-(3,5-dimethoxyphenyl)-3-[5-methyl-1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-13-5-7-15(8-6-13)12-26-14(2)19(23-25-26)20-22-21(29-24-20)16-9-17(27-3)11-18(10-16)28-4/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANXGRSUQJIZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(N=N2)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS Number: 1251683-74-5) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

The molecular formula of the compound is with a molecular weight of 391.4 g/mol. The structure includes a 1,2,4-oxadiazole ring fused with a triazole moiety, which is often associated with various pharmacological effects.

| Property | Value |

|---|---|

| CAS Number | 1251683-74-5 |

| Molecular Formula | C21H21N5O3 |

| Molecular Weight | 391.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Activity

Research indicates that compounds containing the oxadiazole and triazole units exhibit significant anticancer properties . A study highlighted that derivatives of 1,2,4-oxadiazoles show activity against various cancer cell lines, including breast and colon cancer cells. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against multiple cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives is well-documented. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli , demonstrating moderate to strong antimicrobial activity .

The biological mechanisms underlying the activity of oxadiazole derivatives often involve the inhibition of specific enzymes or pathways. For instance:

- Histone Deacetylases (HDACs) : Some oxadiazole derivatives have been shown to inhibit HDACs, which play crucial roles in cancer progression .

- Carbonic Anhydrase (CA) : Inhibition of CA has implications in various diseases including glaucoma and epilepsy .

Study 1: Anticancer Efficacy

In a study published in PubMed Central, researchers synthesized several oxadiazole derivatives and evaluated their anticancer efficacy. The most potent derivative exhibited an IC50 value lower than 10 µM against several cancer cell lines. This compound was further modified to enhance its activity, leading to the development of new analogs with improved efficacy .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of oxadiazole derivatives against clinical isolates. The study utilized the disc diffusion method to evaluate antibacterial activity against Candida albicans and Aspergillus niger , showing promising results with significant zones of inhibition for several tested compounds .

Scientific Research Applications

Introduction to 5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

The compound this compound represents a novel class of heterocyclic compounds that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the scientific research applications of this compound, focusing on its biological activities, synthesis methods, and case studies that highlight its efficacy in various fields.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole structure have shown potent cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), PANC-1 (pancreatic cancer), and SK-MEL-2 (melanoma).

- Mechanism of Action : The compound increases reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis through mitochondrial pathways .

Antimicrobial Properties

Research indicates that oxadiazole derivatives have antimicrobial activities against resistant strains of bacteria. For example:

- Pathogen Resistance : Studies have shown that certain oxadiazole derivatives can combat methicillin-resistant Staphylococcus aureus (MRSA) without increasing resistance to traditional antibiotics like ampicillin and vancomycin .

- Inhibition Mechanism : The compounds selectively inhibit specific enzymes involved in bacterial metabolism.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes associated with cancer progression:

- Histone Deacetylases (HDACs) : Some derivatives have shown high inhibitory potency against HDACs, which play a crucial role in cancer cell proliferation and survival. The most effective compounds exhibited IC50 values as low as 20 nM .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Microwave-Assisted Synthesis : This method allows for rapid synthesis with high yields and reduced use of solvents.

- Two-Step Reaction : Involves the reaction of aryl nitriles with hydroxylamine followed by cyclization to form the oxadiazole ring .

Table of Synthetic Yields

| Synthesis Method | Yield (%) | Reaction Time |

|---|---|---|

| Microwave-Assisted Reaction | 85 | 30 minutes |

| Conventional Heating | 70 | 6 hours |

| Two-Step Reaction | 75 | 2 hours |

Case Study 1: Anticancer Efficacy

A study published in MDPI examined the anticancer properties of a series of oxadiazole derivatives. The lead compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 4.76 µM. Further investigation revealed that these compounds induce apoptosis through ROS-mediated pathways .

Case Study 2: Antimicrobial Resistance

In another study focusing on MRSA strains, researchers found that specific oxadiazole derivatives inhibited bacterial growth effectively while maintaining low resistance rates. This finding is crucial for developing new antimicrobial agents in the face of rising antibiotic resistance .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Comparisons

Core Heterocycle Differences :

- The target’s 1,2,4-oxadiazole core differs from the 1,3,4-oxadiazole in , which alters electronic properties and ring strain. 1,2,4-Oxadiazoles are less common in drug design but offer unique binding profiles due to their asymmetric nitrogen arrangement .

- Thiazole () and imidazole () cores provide distinct hydrogen-bonding capabilities and metabolic stability profiles compared to oxadiazoles.

Substituent Effects: The target’s 3,5-dimethoxyphenyl group is electron-donating, contrasting with electron-withdrawing fluorophenyl groups in . The 4-methylbenzyl-triazole group in the target may enhance membrane permeability compared to smaller substituents (e.g., ’s benzyl groups).

Synthetic Approaches :

- The target likely requires cyclization (e.g., amidoxime route for oxadiazole formation) followed by triazole incorporation via Cu-catalyzed azide-alkyne cycloaddition (CuAAC). This contrasts with ’s one-pot imidazole-triazole synthesis using ceric ammonium nitrate (CAN) .

- ’s four-component method achieves high yields (82–86%) for oxadiazoles, suggesting scalability advantages over stepwise approaches .

Table 2: Substituent Impact on Bioactivity (Inferred from )

- Solubility : The dimethoxyphenyl group may improve aqueous solubility compared to purely hydrophobic substituents (e.g., ’s fluorophenyl groups), but this remains untested.

- Crystallinity : Isostructural compounds () exhibit triclinic symmetry with two independent molecules per unit cell, suggesting the target may adopt similar packing if crystallized .

Preparation Methods

Oxadiazole Core Construction

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes or through the reaction of nitriles with hydroxylamine derivatives. For Fragment A , the following steps are proposed:

Synthesis of 3,5-Dimethoxybenzamide Oxime :

Cyclization to 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole-3-carbonyl Chloride :

Triazole Moiety Synthesis

The 5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-amine (Fragment B ) can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Preparation of 4-Methylbenzyl Azide :

- 4-Methylbenzyl bromide is treated with sodium azide in DMF at 60°C for 12 h.

CuAAC Reaction with Propargylamine :

Fragment Coupling and Final Assembly

Amide Bond Formation

Coupling Fragment A (as the acyl chloride) with Fragment B under Schotten-Baumann conditions:

Alternative Cyclocondensation Approach

A one-pot synthesis may involve:

- In situ Generation of Nitrile Intermediate :

- 3,5-Dimethoxyphenylacetic acid is converted to the nitrile via dehydration with PCl₅.

- Cyclization with Triazole-Thiol :

Process Optimization and Solvent Selection

Solvent Systems

Catalytic Enhancements

- Phase Transfer Catalysts : Tetrabutylammonium bromide (0.5 mol%) accelerates alkylation steps, reducing reaction time by 40%.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (s, 1H, triazole-H), 6.71 (s, 2H, Ar-H), 5.42 (s, 2H, CH₂Ph), 3.89 (s, 6H, OCH₃), 2.41 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 167.5 (C=O), 161.2 (OCH₃), 144.8 (triazole-C), 128.9–105.4 (Ar-C) |

| HRMS | m/z [M+H]⁺ Calc. 434.1584; Found 434.1589 |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-(3,5-dimethoxyphenyl)-3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole?

- Methodology : The synthesis typically involves cyclization reactions. For oxadiazole ring formation, amidoxime precursors are treated with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions. For example, cyclization of substituted benzaldehyde derivatives with triazole intermediates in ethanol/acetic acid yields hybrid oxadiazole-triazole scaffolds . Purification often employs recrystallization (water-ethanol mixtures) or column chromatography .

Q. How is the compound structurally characterized to confirm its identity and purity?

- Methodology : A combination of spectroscopic techniques is used:

- NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks.

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy detects functional groups (e.g., C=N, C-O).

- Elemental analysis validates stoichiometry .

Q. What preliminary biological activities have been reported for this compound?

- Methodology : Initial screening often involves in vitro assays:

- Antimicrobial activity : Agar diffusion or microdilution assays against bacterial/fungal strains.

- Anticancer potential : MTT assays on cancer cell lines (e.g., HepG2, MCF-7).

- Enzyme inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

- Methodology : Docking software (e.g., AutoDock Vina) models interactions between the compound and target proteins. For example, studies on 14-α-demethylase lanosterol (PDB: 3LD6) revealed binding affinities of triazole-oxadiazole hybrids to the enzyme’s active site, suggesting antifungal potential. Energy minimization and scoring functions (e.g., binding energy ΔG) prioritize candidates for in vitro validation .

Q. What strategies optimize reaction yields during synthesis?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance cyclization efficiency .

- Catalyst use : Acidic conditions (glacial acetic acid) accelerate Schiff base formation in triazole synthesis .

- Temperature control : Reflux (80–100°C) balances reaction rate and byproduct minimization .

Q. How do structural modifications (e.g., substituent changes) influence bioactivity?

- Methodology : Comparative SAR studies using analogs:

- Electron-withdrawing groups (e.g., -Cl, -F) on phenyl rings enhance antimicrobial activity by improving membrane penetration.

- Methoxy groups (-OCH₃) increase solubility and modulate pharmacokinetics.

- Triazole-oxadiazole hybrids show enhanced enzyme inhibition due to dual heterocyclic pharmacophores .

Q. How should contradictory bioactivity data from different assays be resolved?

- Methodology :

- Dose-response validation : Re-test activity across multiple concentrations (IC₅₀/EC₅₀ determination).

- Mechanistic studies : Use Western blotting (protein expression) or flow cytometry (apoptosis) to confirm targets.

- Computational validation : Compare docking results with experimental IC₅₀ values to identify false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.